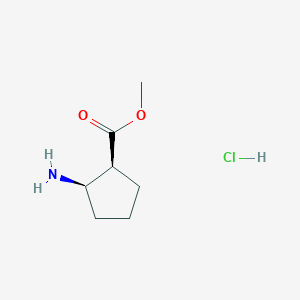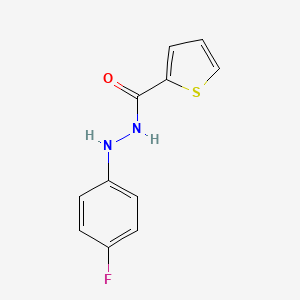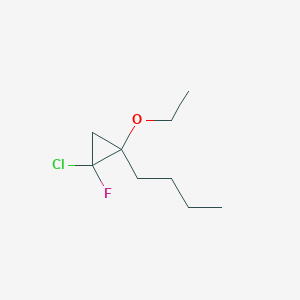
methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone.
Amination: Cyclopentanone undergoes reductive amination with methylamine to form methyl 2-aminocyclopentanone.
Esterification: The resulting amine is then esterified using methanol and hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Amination: Cyclopentanone is continuously fed into a reactor with methylamine and a reducing agent.
Continuous Esterification: The intermediate is then esterified in a continuous flow reactor with methanol and hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its amino and ester functional groups.
Pathways Involved: It may modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Aminocyclopentanecarboxylic acid hydrochloride: Similar structure but lacks the ester group.
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate hydrochloride: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
methyl (1s,2r)-2-aminocyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (1S,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
KXQFCNYQRWIKML-RIHPBJNCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H]1N.Cl |
Canonical SMILES |
COC(=O)C1CCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate](/img/structure/B8582811.png)








![6-(2,4-Difluorophenyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B8582854.png)



